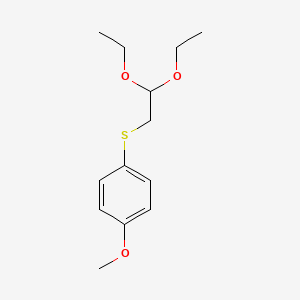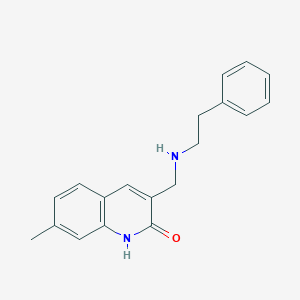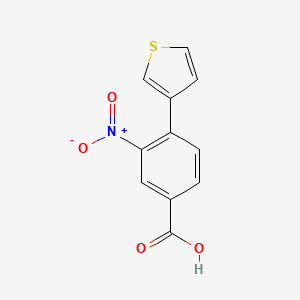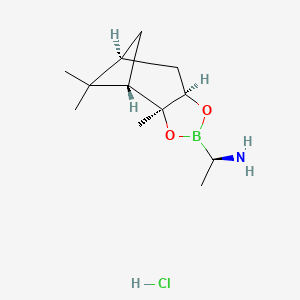
(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane
Descripción general
Descripción
“(2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane” is a chemical compound with the formula C13H20O3S and a molecular weight of 256.36 . It is used in scientific research due to its unique properties, making it suitable for diverse applications, including the synthesis of novel drugs and the development of advanced materials.
Synthesis Analysis
The synthesis of “this compound” involves several steps . First, benzenethiol is dissolved in dimethylformamide, then cesium carbonate and bromoacetaldehyde diethyl acetal are added. The mixture is stirred at room temperature for 6 hours. The mixture is then distributed in water and ethyl acetate. The organic layer is separated and washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by silica gel chromatography to afford the final product .Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfur atom bonded to a 4-methoxyphenyl group and a 2,2-diethoxyethyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Aplicaciones Científicas De Investigación
1. Biological Significance and Cellular Processes
- H2S as a Signaling Molecule : Research suggests that hydrogen sulfide (H2S) acts as a gaseous signaling molecule in various physiological processes. Polysulfides, which may include (2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane, are implicated in the oxidative modifications of protein thiols, indicating a possible role in cellular signaling mechanisms (Greiner et al., 2013).
2. Chemical Synthesis and Molecular Structure
- C–S Coupling Reaction : The compound is used in a CuI/BtH catalyzed C-S coupling reaction for synthesizing related sulfane compounds. This application in synthetic chemistry highlights its utility in creating complex organic structures (王刚 et al., 2014).
3. Corrosion Inhibition
- Steel Corrosion Inhibitor : Compounds with methoxyphenyl groups, similar to this compound, have been studied as corrosion inhibitors for steel, indicating potential applications in material science and engineering (Bouklah et al., 2006).
4. Polymer Science
- Proton Exchange Membranes : In the field of polymer science, methoxyphenyl groups are used in the synthesis of proton exchange membranes, suggesting that related compounds like this compound might have applications in this area (Wang et al., 2012).
5. Biomedical Research
- Fluorescent Probes for Sulfane Sulfur : In biomedical research, compounds with structures similar to this compound are used in the development of fluorescent probes for the detection of sulfane sulfur in living cells, demonstrating their utility in biological imaging and diagnostics (Han et al., 2018).
6. Material Science
- Transparent Polyimides : The compound's related structures are used in the synthesis of transparent polyimides, which are important in material science for their high refractive indices and low birefringence, suitable for optical applications (Tapaswi et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZZIGDPHAOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=C(C=C1)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Amino-1-(4-chlorophenyl)ethyl]diethylamine](/img/structure/B3167313.png)

![[2-(3-Cyclopropyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B3167319.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3167326.png)
![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B3167344.png)
![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)

![2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B3167363.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline](/img/structure/B3167386.png)



